Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the butynyl group:
Coupling with benzoate ester: The final step involves the coupling of the intermediate with a benzoate ester, typically through carbamoylation reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The azepane ring and butynyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate can be compared with similar compounds such as:
2-(azepan-1-yl)ethyl methacrylate: Another compound with an azepane ring, used in polymer chemistry.
Indole derivatives: Compounds with similar aromatic structures, known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[4-(azepan-1-yl)but-2-ynylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-19(23)17-10-8-16(9-11-17)18(22)20-12-4-7-15-21-13-5-2-3-6-14-21/h8-11H,2-3,5-6,12-15H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGDRXHVHCKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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